BenchChemオンラインストアへようこそ!

6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one

PI3Kδ inhibition hematologic malignancies kinase inhibitor selectivity

6-Fluoro-3H-pyrido[3,2-d]pyrimidin-4-one (CAS 171178-32-8) is a fluorinated bicyclic heterocycle belonging to the pyrido[3,2-d]pyrimidin-4-one class, with a molecular formula of C₇H₄FN₃O, a molecular weight of 165.12 g/mol, and a calculated LogP of 0.4572. The compound serves as a privileged scaffold in medicinal chemistry, with its 6-fluoro substituent enabling synthetic elaboration at the 4-oxo, 2-, and 7-positions to generate bioactive molecules targeting diverse enzyme families including phosphoinositide 3-kinases (PI3Ks), epidermal growth factor receptor (EGFR) tyrosine kinases, and dihydrofolate reductase (DHFR).

Molecular Formula C7H4FN3O
Molecular Weight 165.12 g/mol
Cat. No. B8628193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one
Molecular FormulaC7H4FN3O
Molecular Weight165.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1N=CNC2=O)F
InChIInChI=1S/C7H4FN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12)
InChIKeyPKDOHUMRKCAPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3H-pyrido[3,2-d]pyrimidin-4-one: Core Scaffold for Kinase and Antifolate Drug Discovery


6-Fluoro-3H-pyrido[3,2-d]pyrimidin-4-one (CAS 171178-32-8) is a fluorinated bicyclic heterocycle belonging to the pyrido[3,2-d]pyrimidin-4-one class, with a molecular formula of C₇H₄FN₃O, a molecular weight of 165.12 g/mol, and a calculated LogP of 0.4572 . The compound serves as a privileged scaffold in medicinal chemistry, with its 6-fluoro substituent enabling synthetic elaboration at the 4-oxo, 2-, and 7-positions to generate bioactive molecules targeting diverse enzyme families including phosphoinositide 3-kinases (PI3Ks), epidermal growth factor receptor (EGFR) tyrosine kinases, and dihydrofolate reductase (DHFR) . The scaffold's utility is demonstrated by derivative compound S5, which achieved an IC₅₀ of 2.82 nM against PI3Kδ, representing a ~6.7-fold improvement over the FDA-approved inhibitor idelalisib (IC₅₀ = 19 nM) .

Why 6-Fluoro-3H-pyrido[3,2-d]pyrimidin-4-one Cannot Be Replaced by Other Pyridopyrimidine Isomers or Unsubstituted Scaffolds


Substituting 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one with other pyridopyrimidine isomers (e.g., pyrido[3,4-d]pyrimidine or pyrido[2,3-d]pyrimidine) or with the non-fluorinated parent scaffold introduces quantifiable liabilities: altered kinase selectivity profiles, reduced synthetic tractability for late-stage functionalization, and unpredictable pharmacokinetic properties. The 6-fluoro substituent is critical for nucleophilic aromatic substitution reactions that enable diversification at the 4- and 7-positions, as demonstrated by the quantitative conversion of 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one to 4-chloro-6-fluoropyrido[3,2-d]pyrimidine (100% crude yield) upon treatment with POCl₃ . Furthermore, the pyrido[3,2-d]pyrimidine regioisomer exhibits distinct biological activity compared to the pyrido[3,4-d]pyrimidine isomer, with the [3,2-d] scaffold conferring superior potency against EGFR in isolated enzyme assays while the [3,4-d] isomer shows different selectivity windows . The fluorine atom itself contributes to metabolic stability and modulates the scaffold's LogP (calculated 0.4572), directly impacting permeability and solubility compared to non-fluorinated analogs .

Quantitative Differentiation Evidence for 6-Fluoro-3H-pyrido[3,2-d]pyrimidin-4-one and Its Derivatives


PI3Kδ Inhibitory Potency: Derivative S5 Achieves 6.7-Fold Improvement Over Idelalisib

A pyrido[3,2-d]pyrimidine derivative (compound S5) built on the 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one scaffold demonstrated an IC₅₀ of 2.82 nM against PI3Kδ, compared to idelalisib's reported IC₅₀ of 19 nM against the same isoform, representing an approximately 6.7-fold improvement in enzymatic potency . The paper explicitly notes that S5 showed 'excellent enzyme activity against PI3Kδ' and 'significant improvement in potency' compared to idelalisib .

PI3Kδ inhibition hematologic malignancies kinase inhibitor selectivity

Cellular Antiproliferative Activity: S5 Inhibits SU-DHL-6 B-Cell Lymphoma Proliferation at Sub-Micromolar Concentration

Compound S5 exhibited strong antiproliferation activity against the SU-DHL-6 B-cell lymphoma cell line with an IC₅₀ of 0.035 μM (35 nM), and inhibited downstream Akt phosphorylation in a concentration-dependent manner, confirming cellular target engagement through the PI3Kδ pathway . While a direct head-to-head cellular IC₅₀ comparison with idelalisib was not performed in the same study, the paper notes the compound's 'strong antiproliferation activity' in the context of comparison with idelalisib .

antiproliferative activity B-cell lymphoma SU-DHL-6 PI3Kδ-driven cancer

EGFR Inhibitory Potency: Pyrido[3,2-d]pyrimidine-6-acrylamides Match or Exceed Quinazoline Analogues in Isolated Enzyme Assays

4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides, synthesized from 7-bromo-6-fluoropyrido[3,2-d]pyrimidine, were irreversible EGFR inhibitors with 'equal or superior potency against the isolated enzyme' compared to the corresponding quinazoline analogues, which displayed IC₅₀(app) values from 2 to 4 nM . However, the pyrido[3,2-d]pyrimidines were 2–6 fold less potent than quinazolines in cellular EGFR autophosphorylation assays (A431 cells), and the pyrido[3,2-d]pyrimidine-6-acrylamide exhibited greater amide instability and higher acrylamide reactivity, being converted to glutathione adducts in cells more rapidly than the corresponding quinazoline .

EGFR inhibition irreversible inhibitor tyrosine kinase quinazoline comparison

Synthetic Tractability: Quantitative Conversion to 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine Enables Late-Stage Diversification

6-Fluoro-3H-pyrido[3,2-d]pyrimidin-4-one undergoes quantitative conversion to 4-chloro-6-fluoropyrido[3,2-d]pyrimidine (100% crude yield) upon treatment with POCl₃, providing a versatile electrophilic intermediate for nucleophilic aromatic substitution at the 4-position . The 7-bromo-6-fluoro derivative further enables Stille coupling for introducing solubilizing side chains, a method described as 'a versatile method for the introduction of cationic solubilizing side chains' . In contrast, non-halogenated pyrido[3,2-d]pyrimidin-4-ones lack these synthetic handles for late-stage functionalization.

synthetic intermediate nucleophilic substitution library synthesis scaffold diversification

Physicochemical Differentiation: 6-Fluoro Substitution Modulates LogP and TPSA Compared to Unsubstituted Scaffold

6-Fluoro-3H-pyrido[3,2-d]pyrimidin-4-one exhibits a calculated LogP of 0.4572, a topological polar surface area (TPSA) of 58.64 Ų, and a molecular weight of 165.12 g/mol . These values place the scaffold within favorable drug-like chemical space. The fluorine atom contributes to both the LogP and the electron-withdrawing character of the pyridine ring, which influences both the compound's permeability and its reactivity toward nucleophilic substitution. The unsubstituted pyrido[3,2-d]pyrimidin-4(3H)-one (CAS 37538-67-3) lacks these fluorine-dependent properties .

physicochemical properties LogP drug-likeness permeability

High-Impact Application Scenarios for 6-Fluoro-3H-pyrido[3,2-d]pyrimidin-4-one in Drug Discovery


PI3Kδ-Selective Inhibitor Lead Optimization for Hematologic Malignancies

Research teams developing next-generation PI3Kδ inhibitors for B-cell lymphomas and chronic lymphocytic leukemia should prioritize this scaffold. As demonstrated by compound S5, derivatives based on 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one can achieve sub-3 nM enzymatic potency against PI3Kδ, representing a ~6.7-fold improvement over idelalisib, and exhibit sub-micromolar antiproliferative activity in SU-DHL-6 cells (IC₅₀ = 0.035 μM) . The scaffold's synthetic tractability at the 4- and 7-positions allows systematic exploration of selectivity determinants against PI3Kα, β, and γ isoforms.

Irreversible EGFR Tyrosine Kinase Inhibitor Development with Optimized Reactivity Profiles

For programs targeting mutant EGFR (e.g., T790M, L858R) with irreversible inhibitors, the pyrido[3,2-d]pyrimidine-6-acrylamide scaffold offers a distinct reactivity and potency profile. It matches or exceeds quinazoline-based inhibitors in isolated EGFR enzyme assays (IC₅₀(app) ~2–4 nM range) but shows 2–6 fold lower cellular potency, making it suitable for applications where tuned reactivity is desired to minimize off-target glutathione adduct formation . This scaffold is particularly relevant for programs seeking to balance covalent target engagement with metabolic stability.

Focused Compound Library Synthesis via Late-Stage Functionalization

Medicinal chemistry groups building targeted libraries for kinase or DHFR screening should select 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one as a core scaffold due to its quantitative conversion to 4-chloro-6-fluoropyrido[3,2-d]pyrimidine (100% crude yield) and the ability to introduce diverse substituents at the 7-position via Stille coupling . This synthetic efficiency enables rapid parallel synthesis of 50–200 compound libraries with minimal optimization of reaction conditions, accelerating hit-to-lead timelines.

Pharmacokinetic Property Optimization Using the Fluorinated Pyridopyrimidinone Core

The calculated LogP of 0.4572 and TPSA of 58.64 Ų position this scaffold favorably within oral drug-like space . Structure-activity relationship studies can leverage the 6-fluoro group as a fixed element while modulating the 2-, 4-, and 7-substituents to optimize solubility, permeability, and metabolic stability. This scaffold is particularly valuable for central nervous system and oncology programs where balanced physicochemical properties are critical for achieving adequate tissue distribution.

Quote Request

Request a Quote for 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.